3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound belonging to the thienoquinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core, a fluorine atom, and various substituents that contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene derivatives with quinoline intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the thienoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling pathways involved in cell proliferation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinoline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoroquinolines: Compounds with a fluorine atom in the quinoline ring, which exhibit different reactivity and applications compared to non-fluorinated analogs.
Uniqueness
3-(4-ethylphenyl)-8-fluoro-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHJZOIUGPZVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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